

An In-depth Technical Guide to the Molecular Structure of N-Methylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|---------------------|-----------|
| Compound Name: | N-Methylpyrrolidone | |
| Cat. No.: | B10776118 | Get Quote |

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **N-Methylpyrrolidone** (NMP). It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this versatile solvent.

Molecular Structure and Chemical Properties

N-Methylpyrrolidone (IUPAC name: 1-methylpyrrolidin-2-one) is a polar aprotic solvent.[1][2] Its structure consists of a five-membered lactam ring with a methyl group attached to the nitrogen atom.[3] This structure imparts a high boiling point, low vapor pressure, and excellent chemical and thermal stability.[1][4] NMP is miscible with water and most common organic solvents.[3]

The key structural features of NMP include the planar lactam group and the puckered four-carbon ring. The carbonyl group and the nitrogen atom of the lactam create a significant dipole moment, contributing to its high dielectric constant and making it an excellent solvent for a wide range of substances.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Methylpyrrolidone** is presented in Table 1.



| Property | Value | Reference |
|--------------------------|----------------------------------|-----------|
| Molecular Formula | C ₅ H ₉ NO | [1][2][3] |
| Molar Mass | 99.133 g⋅mol ⁻¹ | [3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Mild amine-like or fishlike | [2][4] |
| Density | 1.028 g/cm³ at 25 °C | [3][5] |
| Melting Point | -24 °C | [3][5] |
| Boiling Point | 202 to 204 °C | [3][5] |
| Flash Point | 91 °C | [3] |
| Autoignition Temperature | 245 °C | [3] |
| Solubility in water | Miscible | [3] |
| log P | -0.40 | [3] |
| Vapor Pressure | 0.29 mm Hg at 20 °C | [4] |
| Refractive Index | 1.4700 | [6] |

Spectroscopic Data

The molecular structure of **N-Methylpyrrolidone** can be confirmed using various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.



| Spectroscopic Technique | Key Features and Observed Values | Reference |
|-------------------------|---|-----------|
| ¹ H NMR | Signals corresponding to the methyl protons and the three methylene groups of the pyrrolidone ring. | [7][8] |
| ¹³ C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the three methylene carbons. | [8] |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the lactam at approximately 1680 cm ⁻¹ . C-H stretching and bending vibrations are also observed. | [9] |
| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 99. Characteristic fragmentation patterns are also present. | |

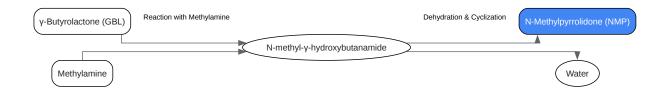
Synthesis of N-Methylpyrrolidone

The primary industrial synthesis of **N-Methylpyrrolidone** involves the reaction of gamma-butyrolactone (GBL) with methylamine.[3][10] This process is highly efficient and cost-effective. [10]

Synthesis Workflow

The synthesis of NMP from GBL and methylamine can be visualized as a two-step process.





Click to download full resolution via product page

Caption: Synthesis of NMP from GBL and methylamine.

Experimental Protocol: Synthesis from Gamma-Butyrolactone and Methylamine

The following is a generalized industrial-scale protocol for the synthesis of **N-Methylpyrrolidone**.

Materials:

- Gamma-butyrolactone (GBL)
- Methylamine (anhydrous or aqueous solution)
- Catalyst (optional, can be acidic or basic)

Procedure:

- Reaction: Gamma-butyrolactone and an excess of methylamine are fed into a high-pressure reactor.[4] The reaction is typically carried out at a temperature of 250-300°C and a pressure of 60-120 bar.
- Amidation: In the first step, methylamine reacts with GBL to form the intermediate N-methyl-4-hydroxybutanamide.[4]
- Cyclization: The intermediate undergoes intramolecular cyclization via dehydration to form N-Methylpyrrolidone.[4]



- Purification: The crude product mixture, which contains NMP, water, and unreacted methylamine, is subjected to a series of distillation steps to separate the components.
 - Amine Removal: Unreacted methylamine is recovered by distillation and recycled back into the reactor.[4]
 - Dehydration: Water is removed in a subsequent distillation column.
 - Final Purification: The final product is purified by vacuum distillation to achieve high purity NMP (typically >99.5%).

Analytical Methods for N-Methylpyrrolidone

Various analytical techniques are employed for the identification and quantification of **N-Methylpyrrolidone** in different matrices.

Analytical Workflow

A typical workflow for the analysis of NMP in a biological sample, such as urine, is depicted below.



Click to download full resolution via product page

Caption: Analytical workflow for NMP determination.

Experimental Protocol: Quantification by HPLC-MS/MS

The following protocol outlines a method for the quantitative analysis of NMP in a biological matrix using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Materials and Reagents:

N-Methylpyrrolidone analytical standard



- Deuterated N-Methylpyrrolidone (NMP-d3) as an internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ultrapure water

Instrumentation:

- HPLC system with a suitable column (e.g., C18)
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - Thaw frozen biological samples (e.g., urine) at room temperature.
 - Vortex the samples to ensure homogeneity.
 - Prepare a calibration curve by spiking blank matrix with known concentrations of NMP standard.
 - Spike all samples, standards, and quality controls with the internal standard (NMP-d3) solution.
 - Dilute the samples with a suitable solvent, such as acetonitrile, to precipitate proteins and reduce matrix effects.
 - Centrifuge the samples and transfer the supernatant to autosampler vials.
- HPLC Separation:
 - Inject the prepared samples onto the HPLC system.



- Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- The gradient program should be optimized to achieve good separation of NMP from other matrix components.

MS/MS Detection:

- Operate the mass spectrometer in positive electrospray ionization mode.
- Use Multiple Reaction Monitoring (MRM) to detect and quantify NMP and the internal standard.
- Monitor specific precursor-to-product ion transitions for NMP (e.g., m/z 100 → 58) and NMP-d3 (e.g., m/z 103 → 61).

Quantification:

- Integrate the peak areas for NMP and the internal standard.
- Calculate the ratio of the peak area of NMP to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the NMP standards.
- Determine the concentration of NMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Toxicity and Metabolism

N-Methylpyrrolidone is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[3] Studies in animals have shown that NMP can cause developmental toxicity.[11]

Metabolic Pathway

The metabolism of NMP in the body is an important aspect of its toxicological profile. The major metabolites include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI),



and 2-hydroxy-N-methylsuccinimide (2-HMSI).



Click to download full resolution via product page

Caption: Metabolic pathway of **N-Methylpyrrolidone**.

This guide provides a foundational understanding of the molecular characteristics and handling of **N-Methylpyrrolidone** for scientific professionals. Adherence to appropriate safety protocols is crucial when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. hhxny.chemchina.com [hhxny.chemchina.com]
- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experienced supplier of N-Methyl-Pyrrolidone, CAS:872-50-4, nmp [riyngroup.com]
- 4. How to synthesis N-Methyl-2-pyrrolidone Chemicalbook [chemicalbook.com]
- 5. Chronic toxicity and oncogenicity of N-methylpyrrolidone (NMP) in rats and mice by dietary administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The manufacturing process of NMP (N-Methyl-2-pyrrolidone) Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd) [eschemy.com]
- 7. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]



- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of N-Methylpyrrolidone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10776118#understanding-the-molecular-structure-of-n-methylpyrrolidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com